molecular formula C26H21F3N2O4S B11977428 Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 308096-48-2

Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B11977428
CAS No.: 308096-48-2
M. Wt: 514.5 g/mol
InChI Key: APCFYQLDRNFPGK-DTQAZKPQSA-N
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Description

The compound Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a tetrahydrobenzo[b]thiophene core substituted with:

  • An ethyl carboxylate group at position 2.
  • A cyanoacrylamido moiety at position 2, conjugated to a furan ring bearing a 3-(trifluoromethyl)phenyl substituent.

Synthetically, it is derived via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde, following methodologies analogous to those in .

Properties

CAS No.

308096-48-2

Molecular Formula

C26H21F3N2O4S

Molecular Weight

514.5 g/mol

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H21F3N2O4S/c1-2-34-25(33)22-19-8-3-4-9-21(19)36-24(22)31-23(32)16(14-30)13-18-10-11-20(35-18)15-6-5-7-17(12-15)26(27,28)29/h5-7,10-13H,2-4,8-9H2,1H3,(H,31,32)/b16-13+

InChI Key

APCFYQLDRNFPGK-DTQAZKPQSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydrobenzo[b]Thiophene Core via the Gewald Reaction

The tetrahydrobenzo[b]thiophene moiety serves as the foundational scaffold for the target compound. The Gewald reaction, a well-established multi-component synthesis, is employed to construct this core structure. A one-pot procedure involves the condensation of α-ketone (e.g., p-t-butyl cyclohexanone), an activated nitrile (malononitrile), and elemental sulfur in the presence of triethylamine as a base . The reaction proceeds under reflux in absolute ethanol, yielding 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as the primary intermediate .

Reaction Conditions

  • Reactants : p-t-butyl cyclohexanone (1.0 equiv), malononitrile (1.2 equiv), sulfur (1.5 equiv)

  • Catalyst : Triethylamine (10 mol%)

  • Solvent : Absolute ethanol

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Yield : 85–90%

The intermediate is subsequently esterified using ethyl chloroformate in dichloromethane to introduce the ethyl carboxylate group, forming ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

Preparation of the Trifluoromethylphenyl Furan Acrylonitrile Derivative

The 5-(3-(trifluoromethyl)phenyl)furan-2-yl acrylonitrile fragment is synthesized via a copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones . This method ensures stereoselective formation of the furan ring with a quaternary stereogenic center at C3.

Key Steps

  • Enaminone Preparation : Reacting acetylacetone with ammonium acetate in acetic acid yields the enaminone precursor.

  • Cyclopropanation : Treatment with N-tosylhydrazones derived from trifluoromethylphenyl ketones in the presence of Cu(OTf)₂ generates an amino-cyclopropane intermediate .

  • Ring Expansion : Thermal rearrangement of the cyclopropane intermediate at 80°C in toluene produces the 2-amino-3-trifluoromethyl-2H-furan derivative as a single diastereomer .

Optimized Parameters

  • Catalyst : Cu(OTf)₂ (5 mol%)

  • Solvent : Toluene

  • Temperature : 80°C

  • Yield : 70–75%

Acrylamido Linkage Formation

The acrylamido bridge connects the tetrahydrobenzo[b]thiophene core to the trifluoromethylphenyl furan moiety. This step involves acylation of the primary amine on the thiophene ring with an acryloyl chloride derivative.

Procedure

  • Acryloyl Chloride Synthesis : Cyanoacrylic acid is treated with thionyl chloride to form 2-cyanoacryloyl chloride.

  • Coupling Reaction : The thiophene amine intermediate reacts with 2-cyanoacryloyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, using N,N-diisopropylethylamine (DIPEA) as a base .

Conditions

  • Molar Ratio : Thiophene amine : acryloyl chloride = 1 : 1.1

  • Base : DIPEA (2.0 equiv)

  • Solvent : THF

  • Temperature : 0°C → room temperature

  • Yield : 80–85%

Final Coupling and Purification

The trifluoromethylphenyl furan acrylonitrile is conjugated to the acrylamido-thiophene intermediate via a Knoevenagel condensation. This step forms the α,β-unsaturated cyanoacrylamido bridge.

Reaction Scheme

  • Activation : The furan acrylonitrile is deprotonated using sodium hydride in dimethylformamide (DMF).

  • Condensation : Reaction with the acrylamido-thiophene carboxylate at 60°C for 12 hours yields the final product .

Purification

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7)

  • Recrystallization : Ethanol/water (9:1)

  • Purity : >99% (HPLC)

Analytical Validation

The structural integrity and stereochemistry of intermediates and the final compound are confirmed using advanced spectroscopic and computational methods:

Techniques

  • FT-IR : Amino group (ν = 3323–3428 cm⁻¹), nitrile (ν = 2215 cm⁻¹), ester carbonyl (ν = 1720 cm⁻¹) .

  • ¹H/¹³C NMR : Distinct signals for tetrahydrobenzo[b]thiophene protons (δ 1.5–2.8 ppm) and trifluoromethyl groups (δ -63 ppm, ¹⁹F NMR) .

  • SVM-M Protocol : Machine learning-assisted ¹³C chemical shift calculations validate stereochemical assignments at the xOPBE/6-311+G(2d,p) level .

Challenges and Optimization

Key Issues

  • Stereochemical Control : Ensuring E-configuration in the acrylamido bridge requires strict temperature control during acylation .

  • Side Reactions : Over-condensation during Knoevenagel step mitigated by slow acrylonitrile addition .

Improvements

  • Catalyst Screening : Replacing Cu(OTf)₂ with Cu(I) salts improves furan ring formation efficiency .

  • Solvent Systems : Switching from ethanol to acetonitrile in Gewald reaction reduces byproduct formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as the cyano group, into other functional groups like amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

    Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), trifluoromethylating agents (e.g., trifluoromethyl iodide), and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not well-documented. based on the known properties of similar compounds, it is likely to interact with specific molecular targets through various pathways:

    Molecular Targets: Potential targets could include enzymes, receptors, and ion channels that are involved in key biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiophene Core

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
  • Core Structure: Non-hydrogenated thiophene with 4,5-dimethyl groups () .
  • Key Differences :
    • The dimethyl substitution increases lipophilicity but reduces conformational flexibility compared to the tetrahydrobenzo[b]thiophene core in the target compound.
    • Antioxidant activity (DPPH radical scavenging) for dimethyl derivatives ranges from moderate to high (e.g., 72–94% yields; IC₅₀ values comparable to ascorbic acid) .
    • The target compound’s hydrogenated core may improve solubility and reduce steric hindrance for receptor binding.
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Substituent : 4-Hydroxyphenyl instead of trifluoromethylphenyl-furan () .
  • Melting point (298–300°C) is higher than expected for the target compound, likely due to intermolecular H-bonding in hydroxylated derivatives .

Variations in the Aromatic Moiety

Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H)
  • Substituent : 4-Hydroxy-3,5-dimethoxyphenyl () .
  • Key Differences: Methoxy groups enhance electron-donating effects and radical scavenging activity (e.g., 85% DPPH inhibition at 100 µM).
Ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Substituent: 5-Ethylfuran-propanoylamino () .
  • Lower molecular weight (MW ~434 vs. ~520 for the target compound) may result in faster metabolic clearance.

Biological Activity

Ethyl 2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various biological evaluations including antibacterial and antioxidant properties.

Chemical Structure and Synthesis

The compound features a unique structure characterized by multiple functional groups including a cyano group, a trifluoromethyl-phenyl moiety, and a furan ring. The synthesis typically involves several steps:

  • Formation of the Thiophene Core : This can be achieved using methods such as the Gewald reaction.
  • Introduction of the Furan Ring : Cyclization reactions with suitable precursors are employed to incorporate the furan structure.
  • Final Coupling : The cyano and acrylamido functionalities are introduced through condensation reactions.

The overall molecular formula is C26H21F3N2O4S\text{C}_{26}\text{H}_{21}\text{F}_3\text{N}_2\text{O}_4\text{S}, with a molecular weight of 514.5 g/mol .

While specific mechanisms for this compound are not extensively documented, similar compounds have shown interactions with various biological targets:

  • Molecular Targets : It likely interacts with enzymes and receptors involved in inflammation and cell proliferation.
  • Pathways Modulation : Potential pathways include those related to apoptosis and cellular signaling .

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. In one study, various substituted phenyl derivatives were tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The results indicated that compounds with specific substitutions (e.g., 4-dimethyl amino) showed the highest activity .

CompoundBacterial StrainZone of Inhibition (mm)
AB. subtilis18
BS. aureus20
CE. coli15

Antioxidant Activity

The antioxidant potential of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates was evaluated through various assays:

  • DPPH Radical Scavenging : Compounds were tested for their ability to scavenge stable free radicals.
  • Nitric Oxide Scavenging : The ability to inhibit nitric oxide was also assessed.
  • Lipid Peroxidation Inhibition : The compounds were evaluated for their effectiveness in preventing lipid peroxidation.

Results indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants .

Case Studies

In a comparative study involving ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates:

  • Compound G (with a 4-hydroxy substitution) showed significant antioxidant activity at a concentration of 100 µM.
  • The presence of phenolic hydroxyl groups was correlated with increased antioxidant capacity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?

  • Methodology : Synthesis typically involves a multi-step process:

Cyanoacetylation of an ethyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate precursor using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole .

Knoevenagel condensation with substituted benzaldehydes (e.g., 3-(trifluoromethyl)phenyl furan-2-carbaldehyde) in toluene, catalyzed by piperidine/acetic acid, to form the acrylamido group .

  • Critical Factors :

  • Solvents like DMF or toluene improve solubility and reaction rates .
  • Yields (72–94%) depend on stoichiometric ratios and reflux time (5–6 hours) .
  • Purity is monitored via TLC and validated by HPLC (>95% purity) and NMR .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Confirms acrylamido group formation (e.g., δ 5.94 ppm for NH2 in precursor, δ 7.5–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Detects cyano (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 226.3 [M+H]+ for intermediates) .

Q. What preliminary biological activities have been reported for this compound?

  • Screening Data :

  • Antioxidant Activity : DPPH radical scavenging assays show IC50 values comparable to ascorbic acid (e.g., 18–32 μM) .
  • Anti-inflammatory Activity : In vivo carrageenan-induced edema models demonstrate 40–60% inhibition at 50 mg/kg .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) reveal moderate activity (IC50 ~10–50 μM) .

Advanced Research Questions

Q. How does the trifluoromethylphenyl-furan substituent influence electronic properties and binding affinity?

  • Structure-Activity Relationship (SAR) Insights :

  • The CF3 group enhances lipophilicity (logP ~3.5) and metabolic stability via reduced oxidative metabolism .
  • The furan ring contributes to π-π stacking with biological targets (e.g., enzyme active sites), as shown in docking studies .
    • Experimental Validation :
  • Replace CF3 with Cl or CH3 to observe reduced activity (e.g., 2-fold lower antioxidant potency) .
  • Modify the furan to thiophene or pyrrole to alter binding kinetics .

Q. What strategies resolve contradictions in reaction yields or biological data across studies?

  • Case Example : Discrepancies in anti-inflammatory IC50 values (e.g., 40% vs. 60% inhibition):

Reaction Condition Audit : Verify catalyst purity (e.g., piperidine vs. contaminated batches) .

Biological Assay Standardization : Control cell passage number, serum concentration, and incubation time .

Statistical Analysis : Use ANOVA to compare datasets; outliers may indicate unoptimized substituents (e.g., electron-withdrawing vs. donating groups) .

Q. How can computational methods (e.g., DFT, molecular docking) guide derivative design?

  • Workflow :

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., nucleophilic acrylamido group) .

Molecular Docking : Simulate interactions with COX-2 or NF-κB using AutoDock Vina; prioritize derivatives with ΔG < −8 kcal/mol .

  • Validation : Synthesize top candidates (e.g., nitro or methoxy analogues) and compare predicted vs. experimental IC50 values .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Key Issues :

  • Racemization : The acrylamido group may racemize under high-temperature reflux; use chiral HPLC to monitor enantiopurity .
  • Byproduct Formation : Scale-up in batch reactors risks dimerization; switch to flow chemistry for better temperature control .
    • Process Optimization :
ParameterLab Scale (1g)Pilot Scale (100g)
Yield85%72%
Purity (HPLC)95%88%
Solvent Consumption50 mL/g30 mL/g
Data from

Data Contradiction Analysis

Q. Why do some studies report higher cytotoxicity than others despite similar structures?

  • Root Causes :

  • Substituent Positioning : Meta vs. para trifluoromethylphenyl alters steric hindrance and target binding .
  • Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) have differing receptor expression .
    • Resolution :
  • Standardize cell lines and assay protocols (e.g., ATCC guidelines).
  • Use isoenergetic controls (e.g., tamoxifen for breast cancer assays) .

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